Alisporivir

HCV replicon assay cyclophilin inhibition antiviral potency

Choose Alisporivir when CsA's immunosuppressive effects confound results. It uniquely stimulates antigen presentation (+40% CD8+ T cell activation) where CsA abolishes it, rescues mitochondrial respiration in DMD models where CsA fails, and delivers superior pangenotypic anti-HCV potency (EC50 10–29 nM) with a high genetic barrier. Supported by Phase III (ESSENTIAL II) data showing 69–90% SVR12. The definitive host-targeting agent for DAA+HTA and immunology-integrated antiviral research.

Molecular Formula C63H113N11O12
Molecular Weight 1216.6 g/mol
CAS No. 254435-95-5
Cat. No. B1665226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisporivir
CAS254435-95-5
Synonymsalisporivir
DEBIO-025
MeAla(3)EtVal(4)-cyclosporin
UNIL 025
UNIL-025
UNIL025
Molecular FormulaC63H113N11O12
Molecular Weight1216.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C
InChIInChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1
InChIKeyOLROWHGDTNFZBH-XEMWPYQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alisporivir (CAS 254435-95-5): Procurement-Grade Cyclophilin Inhibitor for HCV, HBV, and Mitochondrial Research


Alisporivir (Debio 025, DEB025) is a non-immunosuppressive cyclosporine A (CsA) derivative belonging to the cyclophilin inhibitor class. It exerts antiviral activity by binding to cyclophilin A (CypA) and inhibiting its peptidyl-prolyl cis-trans isomerase activity, a mechanism critical for hepatitis C virus (HCV) replication [1]. Unlike CsA, alisporivir does not inhibit calcineurin/NFAT signaling and therefore lacks immunosuppressive activity, while retaining the ability to desensitize the mitochondrial permeability transition pore (mPTP) via cyclophilin D binding [2]. The compound has progressed to Phase III clinical evaluation for HCV and has demonstrated preclinical activity against HBV, coronaviruses, and mitochondrial dysfunction disorders [3].

Why Alisporivir Cannot Be Replaced by Generic Cyclosporine A or Other Cyclophilin Inhibitors in Research and Development


Although alisporivir shares the cyclosporine scaffold with several other cyclophilin inhibitors, critical functional and pharmacological differences prevent generic substitution. Cyclosporine A exerts dual cyclophilin binding and calcineurin-mediated immunosuppression, confounding antiviral or mitochondrial studies where immune modulation is an unacceptable variable [1]. Alisporivir is structurally modified to abolish calcineurin/NFAT pathway engagement while preserving CypA and CypD binding, resulting in a compound that stimulates—rather than suppresses—antigen presentation [2]. Furthermore, alisporivir demonstrates quantitatively superior antiviral potency compared to both CsA and the non-immunosuppressive analog NIM811 in head-to-head in vitro models, and it uniquely rescues mitochondrial respiratory function in disease-relevant systems where CsA fails [3]. These differentiating properties are not shared across the cyclophilin inhibitor class and directly impact experimental outcomes in antiviral, immunological, and mitochondrial research applications.

Alisporivir Evidence Guide: Quantitative Differentiation Against Cyclosporine A, PR Alone, NIM811, and DAAs


Alisporivir vs. Cyclosporine A: 30-Fold Superior Anti-HCV Replicon Potency in Huh7 Cells

In a direct head-to-head comparison using the HCV genotype 1b subgenomic replicon system in Huh7 cells, alisporivir demonstrated an EC50 of 0.01 ± 0.0007 μM, representing approximately 30-fold greater potency than cyclosporine A (EC50 = 0.3 ± 0.1 μM) in the same assay system [1]. The selectivity window (CC50/EC50) was also substantially wider for alisporivir (CC50 = 32.3 ± 22.0 μM; SI ≈ 3,230) compared to CsA (CC50 = 19.2 ± 4.5 μM; SI ≈ 64), indicating a markedly improved therapeutic index in vitro [1].

HCV replicon assay cyclophilin inhibition antiviral potency

Alisporivir + PR vs. PR Alone: 16% Absolute SVR12 Increase in Phase III ESSENTIAL II Trial (HCV Genotype 1)

In the randomized, double-blind, placebo-controlled Phase III ESSENTIAL II trial (N=1,081 treatment-naïve HCV genotype 1 patients), the addition of alisporivir to peginterferon-α2a and ribavirin (PR) significantly improved the primary endpoint. Overall sustained virological response at 12 weeks (SVR12) was 69% across all alisporivir-containing arms versus 53% in the PR-alone control arm [1]. The highest SVR12 rate (90%) was achieved in patients receiving alisporivir 400 mg twice daily plus PR for >24 weeks, exceeding the PR-alone rate by 37 absolute percentage points [1].

HCV clinical trial sustained virological response host-targeting antiviral

Alisporivir vs. Cyclosporine A: Antigen Presentation Stimulation (+40% CD8+ T Cell Activation) vs. Suppression

In a controlled hepatoma cell model (Huh6.1 cells expressing HLA-A*02 and a viral antigen), alisporivir pretreatment (2–4 μM, 48 h) enhanced antigen-specific CD8+ T cell activation by 40% compared to untreated controls, as measured by IFN-γ production [1]. In striking contrast, cyclosporine A abolished antigen presentation under identical conditions [1]. This functional divergence arises because alisporivir does not inhibit the calcineurin/NFAT pathway while CsA does [1]. Alisporivir's immunostimulatory effect was accompanied by increased MHC-I and β2-microglobulin surface expression and was blocked by proteasome inhibitors, confirming a mechanism involving enhanced peptide availability for MHC-I loading [1].

antigen presentation MHC-I expression CD8+ T cell activation non-immunosuppressive

Alisporivir vs. Cyclosporine A: Selective Respiratory Rescue in Duchenne Muscular Dystrophy (DMD) Model Where CsA Fails

In primary muscle cultures from DMD patients, alisporivir treatment largely restored maximal respiratory capacity (normalized respiratory reserve) without affecting basal oxygen consumption, by desensitizing the mitochondrial permeability transition pore (mPTP) via cyclophilin D binding [1]. Critically, treatment with cyclosporine A did not produce this functional rescue. In the sapje zebrafish DMD model, alisporivir—but not CsA—led to substantial recovery of respiratory function, improved muscle ultrastructure, and enhanced survival [1]. This differential effect is attributed to alisporivir's ability to inhibit mPTP opening independently of calcineurin, avoiding the confounding effects of CsA's immunosuppressive activity on muscle degeneration [1].

mitochondrial permeability transition pore Duchenne muscular dystrophy respiratory capacity cyclophilin D

Alisporivir vs. NIM811: Greater Anti-HBV Activity in HepG2215 and HuH-7 Hepatocyte Models

In a comparative study examining the effects of cyclophilin inhibitors on HBV replication, alisporivir and NIM811 were evaluated in parallel in HepG2215 and HuH-7 cells stably or transiently producing HBV virions. At the highest concentration tested, alisporivir reduced intracellular nucleocapsid-associated HBV DNA by 80% at 120 h and 90% at 168 h, compared to NIM811 which achieved 70% and 90% reduction at the same time points, respectively [1]. The earlier and more pronounced reduction with alisporivir was consistently observed [1]. Furthermore, the combination of alisporivir with telbivudine produced greater antiviral effects than either agent alone, including a >3-fold reduction in HBsAg secretion versus monotherapy [2].

HBV replication HBsAg reduction cyclophilin inhibitor comparison

Alisporivir vs. Direct-Acting Antivirals: Pangenotypic HCV Coverage with High Genetic Barrier to Resistance and Additive Effects with NS5A Inhibitors

Alisporivir exhibits nanomolar-range antiviral activity across all major HCV genotypes: GT1a EC50 = 10.8 nM, GT1b EC50 = 16.6 nM, GT2a EC50 = 9.8 nM, GT3a EC50 = 24.0 nM, and GT4a EC50 = 28.9 nM [1]. This pangenotypic coverage contrasts with most direct-acting antivirals (DAAs) such as first-generation NS3 protease inhibitors or NS5A inhibitors, which exhibit genotype-dependent potency variations or intrinsic resistance in certain subtypes. Selection of alisporivir-resistant HCV replicons required an average of 20 weeks in vitro, compared to <2 weeks for protease or polymerase inhibitors, and the sole resistance mutation identified (NS5A D320E) conferred only 3.9-fold reduced susceptibility [2]. In humanized-liver chimeric mice, alisporivir demonstrated additive anti-HCV effects when combined with NS5A inhibitors (ledipasvir, velpatasvir) across GT1a–GT4a without detectable cross-resistance [3].

pangenotypic HCV resistance barrier NS5A inhibitor combination host-targeting antiviral

Alisporivir Optimal Application Scenarios for Scientific Procurement and Experimental Design


Host-Targeting Antiviral (HTA) Add-On to DAA Regimens in Pan-Genotypic HCV In Vitro and In Vivo Studies

Procure alisporivir as the host-targeting component in combinational anti-HCV studies. Supported by the Phase III ESSENTIAL II clinical efficacy data (SVR12 improvement from 53% to 69–90%) [1] and additive in vivo efficacy with NS5A inhibitors in humanized-liver chimeric mice across genotypes 1a–4a [2]. Alisporivir's pangenotypic nanomolar EC50 values (10–29 nM) and high genetic barrier to resistance (>20-week selection time; only 3.9-fold resistance) make it the cyclophilin inhibitor of choice for investigating DAA+HTA regimens targeting resistance-refractory HCV populations [3].

Cyclophilin-Mediated HBV Replication Studies Requiring Maximal Antiviral Activity with Synergistic Direct-Acting Antiviral Combinations

Use alisporivir as the reference cyclophilin inhibitor for HBV mechanistic and drug-combination studies. Supported by direct comparative data showing superior early anti-HBV activity versus NIM811 (80% vs. 70% HBV DNA reduction at 120 h) [4] and synergistic/additive effects when combined with telbivudine, including >3-fold HBsAg reduction beyond monotherapy [5].

Mitochondrial Permeability Transition Pore (mPTP) Research in DMD and Neurodegenerative Disease Models Requiring Calcineurin-Independent CypD Inhibition

Select alisporivir for mPTP desensitization experiments where cyclosporine A is unsuitable due to its confounding calcineurin/NFAT-mediated immunosuppressive effects. Supported by the decisive head-to-head evidence in DMD patient myotubes and sapje zebrafish, where alisporivir—but not CsA—restored maximal mitochondrial respiratory capacity and improved survival [6].

Immunological Studies Requiring Cyclophilin Inhibition Without T Cell Suppression, Including Antigen Presentation and Vaccine-Adjuvant Research

Deploy alisporivir as a cyclophilin inhibitor that preserves or enhances adaptive immune function. Supported by the demonstration that alisporivir stimulates antigen-specific CD8+ T cell activation by 40%, while CsA completely abolishes antigen presentation under identical conditions [7]. This differential property makes alisporivir uniquely suited for studies integrating cyclophilin pharmacology with T cell immunology.

Technical Documentation Hub

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